7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Lipophilicity LogP Medicinal Chemistry

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1639838-84-8, molecular formula C₁₄H₁₆O₄, molecular weight 248.27 g/mol) is a synthetic spirocyclic building block featuring a cyclobutane ring spiro-fused to a 7-phenyl-1,3-dioxane system and bearing a single free carboxylic acid at the 2-position of the cyclobutane ring. The compound is supplied as a research chemical with typical specification purities of 97–98% and is classified as a hazardous substance (GHS07: H302, H315, H319, H335).

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 1639838-84-8
Cat. No. B1435069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
CAS1639838-84-8
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
InChIKeyYYUYVNUTKKAXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1639838-84-8): A Structurally-Defined Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry Procurement


7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1639838-84-8, molecular formula C₁₄H₁₆O₄, molecular weight 248.27 g/mol) is a synthetic spirocyclic building block featuring a cyclobutane ring spiro-fused to a 7-phenyl-1,3-dioxane system and bearing a single free carboxylic acid at the 2-position of the cyclobutane ring . The compound is supplied as a research chemical with typical specification purities of 97–98% and is classified as a hazardous substance (GHS07: H302, H315, H319, H335) . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 55.76 Ų, a consensus LogP of approximately 2.2, one hydrogen bond donor, and three hydrogen bond acceptors, placing it in a property space suitable for use as a fragment or scaffold element in drug discovery programs targeting intracellular or CNS-accessible targets .

Why Generic Substitution Fails for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid: Physicochemical Non-Equivalence Across Structurally Similar Spirocyclic Carboxylic Acids


Spirocyclic carboxylic acids with the general formula dioxaspiro[3.5]nonane-carboxylic acid share a common core scaffold but differ substantially in substitution pattern, leading to pronounced variation in lipophilicity, hydrogen-bonding capacity, polar surface area, and molecular weight — all of which critically influence pharmacokinetic behavior, solubility, and target engagement when the building block is incorporated into a larger bioactive molecule . For procurement decisions in medicinal chemistry and chemical biology, assuming that any dioxaspiro[3.5]nonane carboxylic acid can serve as a drop-in replacement for 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid ignores experimentally quantifiable differences that may lead to divergent SAR, altered ADME properties, or failed synthetic campaigns [1]. The quantitative evidence presented in Section 3 demonstrates precisely why this specific compound occupies a distinct physicochemical and economic niche relative to its closest commercially available analogs.

Product-Specific Quantitative Evidence Guide: 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid vs. Closest Structural Analogs


Lipophilicity Differentiation: LogP 2.2 for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid vs. LogP 0.61 for the Non-Phenyl 5,9-Dioxaspiro Analog

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1639838-84-8) exhibits a computed LogP of 2.213 (ChemScene) or 2.19 (Fluorochem), reflecting the lipophilic contribution of the 7-phenyl substituent on the dioxane ring . In contrast, 5,9-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1001907-62-5), which lacks the phenyl group, has a substantially lower computed LogP of 0.6142, indicating approximately 40-fold lower octanol/water partition . The ~1.6 log unit difference is attributable solely to the presence of the phenyl ring on the target compound and translates into a meaningful differentiation in predicted membrane permeability when the scaffold is incorporated into a larger molecule.

Lipophilicity LogP Medicinal Chemistry Spirocyclic Building Blocks ADME

Topological Polar Surface Area (TPSA) Comparison: 55.76 Ų for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid vs. 37.3 Ų for Spiro[3.5]nonane-2-carboxylic acid

The target compound has a computed TPSA of 55.76 Ų, contributed by the two dioxa oxygen atoms and the carboxylic acid group . The simpler spiro[3.5]nonane-2-carboxylic acid (CAS 92015-84-4), which lacks the dioxa ring system entirely, has a TPSA of only 37.3 Ų . While both compounds fall below the commonly cited TPSA threshold of 140 Ų for oral bioavailability, the target compound's ~50% higher TPSA provides enhanced aqueous solubility potential without exceeding the value predictive of poor membrane permeability. Additionally, 5,9-dioxaspiro[3.5]nonane-2-carboxylic acid (CAS 1001907-62-5) shares an identical TPSA of 55.76 Ų with the target , confirming that the TPSA is dioxa-ring driven, but this comparator's LogP is only 0.61 vs. the target's 2.2, highlighting the unique combination of moderate TPSA with favorable lipophilicity that the phenyl group confers.

TPSA Polar Surface Area Cell Permeability Oral Bioavailability Fragment-Based Drug Discovery

Hydrogen Bond Donor/Acceptor Profile: 1 HBD / 3 HBA for the Target vs. 2 HBD / 6 HBA for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid possesses a single hydrogen bond donor (the carboxylic acid -OH) and three hydrogen bond acceptors (the carbonyl oxygen and two dioxa ring oxygens) . The closely related 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid (CAS 77614-64-3) bears two carboxylic acid groups, yielding two HBD and six HBA [1]. This doubling of H-bond functionality increases the dicarboxylic acid analog's TPSA to 93.1 Ų (vs. 55.76 Ų for the target) and raises its molecular weight to 292.29 (vs. 248.27), both of which may contravene fragment-likeness guidelines if the building block is intended for fragment-based screening [1][2]. The target compound's single carboxylic acid also provides a single, unambiguous synthetic handle for amide coupling or esterification, avoiding chemoselectivity challenges inherent to the dicarboxylic acid analog.

Hydrogen Bonding Drug-Likeness Lipinski Rule of Five Scaffold Selection Medicinal Chemistry

Procurement Cost Efficiency: 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid at $180/100mg vs. Spiro[3.5]nonane-2-carboxylic acid at $490–$747/100mg

Despite its greater structural complexity (MW 248.27 vs. 168.23, 8 additional heavy atoms including a phenyl ring and two dioxa oxygen atoms), 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is available from multiple commercial suppliers at notably lower unit costs than the structurally simpler spiro[3.5]nonane-2-carboxylic acid. Glpbio offers the target compound at $180/100mg, $345/250mg, and $670/1g [1]. In comparison, spiro[3.5]nonane-2-carboxylic acid (CAS 92015-84-4) is priced at $490–$747/100mg (AChemBlock and ChemScene respectively) . The target compound is also available from Fluorochem at £161/100mg, £272/250mg, and £543/1g . Purity specifications are consistently 97–98% across suppliers. This inverse price–complexity relationship likely reflects differences in synthetic accessibility: the target compound's dioxaspiro ring is derived from readily available phenyl-substituted 1,3-dioxane precursors, whereas the simpler spiro[3.5]nonane carboxylic acid requires dedicated spirocyclization methodology.

Procurement Cost Efficiency Building Block Sourcing Research Supply Chain Budget Optimization

Optimal Research and Industrial Application Scenarios for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Based on Evidence-Differentiated Properties


Fragment-Based Drug Discovery Programs Requiring Balanced Lipophilicity (LogP ~2.2) with Moderate TPSA

In fragment-based screening libraries, building blocks with LogP values in the range of 1–3 and TPSA below 60 Ų are highly prized for their balanced solubility–permeability profile. 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid, with its LogP of 2.2 and TPSA of 55.76 Ų , occupies this desirable property space more effectively than the excessively polar 5,9-dioxaspiro analog (LogP 0.61) or the less soluble spiro[3.5]nonane-2-carboxylic acid (TPSA 37.3, LogP 2.43) [1]. Its single carboxylic acid provides a clean synthetic handle for rapid derivatization into amides, esters, or reduced alcohols, making it suitable for fragment elaboration campaigns where each heavy atom must earn its place.

Synthesis of CNS-Penetrant Chemical Probes Utilizing a Phenyl-Substituted Spirocyclic Scaffold

The 7-phenyl group on the dioxane ring increases molecular complexity and provides a vector for potential π-stacking or hydrophobic interactions with target proteins, while the spirocyclic architecture introduces three-dimensionality known to improve clinical success rates . The compound's molecular weight of 248.27 and HBD count of 1 place it well within CNS drug-like property guidelines (MW < 400, HBD ≤ 3) , positioning it as a rationally selected building block for neuroscience-focused medicinal chemistry programs where the non-phenyl analog (LogP 0.61) would be predicted to exhibit insufficient brain penetration.

Synthetic Methodology Development Leveraging a Structurally Complex Yet Cost-Accessible Spirocyclic Intermediate

At $180/100mg (Glpbio) [1], this compound is more affordable than the structurally simpler spiro[3.5]nonane-2-carboxylic acid ($490–$747/100mg) , enabling synthetic chemists to conduct multi-gram methodology studies without prohibitive material costs. The presence of both a carboxylic acid and a phenyl acetal (dioxaspiro) in the same molecule permits orthogonal functionalization — the acid can be amidated while the acetal remains intact under basic conditions, and subsequent acidic deprotection reveals the diol for further manipulation. This dual functionality at a competitive price point makes it an attractive substrate for developing novel spirocyclic diversification strategies.

Comparative SAR Studies Requiring Controlled Variation of H-Bond Donor/Acceptor Count

When designing a congeneric series to probe the impact of hydrogen bonding on target affinity or selectivity, the target compound (1 HBD, 3 HBA) serves as an ideal comparator to its dicarboxylic acid analog (2 HBD, 6 HBA) . The quantitative difference of 1 HBD and 3 HBA is sufficient to generate measurable shifts in binding thermodynamics and pharmacokinetics while maintaining an otherwise identical core scaffold (7-phenyl-6,8-dioxaspiro[3.5]nonane). This enables medicinal chemists to attribute observed biological differences specifically to H-bonding features rather than core structural changes.

Quote Request

Request a Quote for 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.